molecular formula C25H29NO4S B12426354 Saroglitazar-d5

Saroglitazar-d5

Cat. No.: B12426354
M. Wt: 444.6 g/mol
InChI Key: MRWFZSLZNUJVQW-FGXDTBAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saroglitazar-d5 is a chemical analog of Saroglitazar, a pharmaceutical agent classified as a dual peroxisome proliferator-activated receptor (PPAR) agonist that targets both PPAR-α and PPAR-γ subtypes . Activation of PPAR-α enhances lipid metabolism by increasing hepatic fatty acid oxidation and lipolysis, leading to reduced levels of triglycerides, VLDL cholesterol, and non-HDL cholesterol . Concurrent activation of PPAR-γ improves insulin sensitivity and glycemic control by modulating genes involved in glucose uptake and utilization . The parent drug, Saroglitazar, is clinically used to manage diabetic dyslipidemia and hypertriglyceridemia, and has been investigated for the treatment of Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH) . This deuterated variant, this compound, features five deuterium atoms incorporated at specific molecular positions, which enhances its metabolic stability . It is designed specifically for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) methods . Its primary research application is in quantitative bioanalysis, facilitating precise and accurate measurement of Saroglitazar and its metabolites in pharmacokinetic, metabolic, and biodistribution studies . By providing a stable, non-interfering reference signal in mass spectrometry, this compound is an essential tool for ensuring data reliability in drug development research . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C25H29NO4S

Molecular Weight

444.6 g/mol

IUPAC Name

(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfanylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid

InChI

InChI=1S/C25H29NO4S/c1-4-29-24(25(27)28)17-19-6-10-21(11-7-19)30-16-15-26-18(2)5-14-23(26)20-8-12-22(31-3)13-9-20/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-/m0/s1/i1D3,4D2

InChI Key

MRWFZSLZNUJVQW-FGXDTBAYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)SC)C)C(=O)O

Origin of Product

United States

Preparation Methods

Hydrothermal Deuteration Method

This approach utilizes deuterium oxide (D₂O) under elevated temperature and pressure conditions to facilitate hydrogen-deuterium exchange:

  • The target compound is dissolved in heavy water (D₂O)
  • The pH is adjusted to slightly alkaline using sodium deuteroxide (NaOD)
  • The solution is sealed in a hydrothermal reactor at temperatures between 180-200°C
  • The reaction proceeds for several hours (typically 10-12 hours)
  • The product is isolated through lyophilization

Multiple cycles may be performed to increase deuterium incorporation. Research by Zhang et al. demonstrated this approach with apigenin, achieving deuterium incorporation rates of 51.69%, 58.85%, and 62.96% after the first, second, and third deuteration cycles respectively.

Synthesis from Deuterated Building Blocks

This method involves incorporating deuterium during the synthetic pathway by using deuterated reagents or intermediates:

  • Key intermediates in the saroglitazar synthesis route are identified
  • Deuterated versions of these intermediates are prepared or acquired
  • The deuterated intermediates are assembled following established synthetic routes

This approach offers greater control over deuterium positioning but requires more complex synthetic planning.

Metal-Catalyzed Hydrogen-Deuterium Exchange

Transition metal catalysts can facilitate selective hydrogen-deuterium exchange:

  • The target compound is dissolved in deuterated solvent
  • A homogeneous catalyst (typically rhodium, iridium, or platinum complexes) is added
  • The reaction proceeds under specific temperature conditions
  • The deuterated product is isolated through appropriate purification techniques

Patent literature mentions rhodium salts, specifically rhodium (II) acetate, as effective catalysts for certain reactions in organic solvents such as benzene, toluene, ether, tetrahydrofuran, and dioxane.

Specific Approaches for this compound Synthesis

Hydrothermal Deuteration of Saroglitazar

The most direct approach to this compound preparation involves hydrogen-deuterium exchange of the parent compound:

Table 1: Hydrothermal Deuteration Conditions for this compound Preparation

Parameter Condition Notes
Starting Material Saroglitazar Typically used as free acid or magnesium salt
Deuterium Source D₂O (99.9% isotopic purity) Higher purity D₂O yields better deuterium incorporation
pH Adjustment NaOD solution (to pH ~8-9) Facilitates exchange at less acidic positions
Temperature 180-200°C Higher temperatures increase exchange rate
Pressure Autogenous in sealed vessel Typically 10-15 bar at reaction temperature
Reaction Time 10-12 hours per cycle Multiple cycles may be necessary
Vessel Hydrothermal reactor (stainless steel) Must withstand elevated temperature and pressure
Isolation Lyophilization Minimizes back-exchange during workup

The synthesis typically employs techniques including hydrothermal conditions in deuterium oxide, and special consideration must be given to maintaining the isotopic purity throughout the process.

Synthesis via Deuterated Intermediates

Based on the established synthetic route for saroglitazar, deuterated analogs can be prepared by incorporating deuterium at specific positions during the synthesis:

Step 1: Preparation of deuterated hydroxy compound
The synthesis begins with L-tyrosine, which is converted to a key hydroxy intermediate (compound A). Deuterium can be incorporated during this process through:

  • Reaction with copper complex followed by deuterated benzyl halide
  • Diazotization and hydrolysis with D₂O
  • Reaction with diethyl sulfate in deuterated solvent

Step 2: Alkylation reaction with mesylate compound
The deuterated hydroxy compound is reacted with a mesylate compound in the presence of a base and phase transfer catalyst:

In a reaction vessel equipped with nitrogen atmosphere, mechanical stirrer, thermometer and addition funnel, the deuterated hydroxy compound and cyclohexane are combined and heated to 45-55°C. Potassium carbonate is added and stirred, followed by addition of the mesylate compound and tetrahydrofuran. The reaction proceeds at 75-85°C for 36 hours.

Step 3: Hydrolysis and salt formation
The resulting alkoxy ester compound is hydrolyzed with base and converted to the magnesium salt:

The alkoxy ester is treated with ethanol, and sodium hydroxide solution is added. After reaction completion, the mixture is diluted with water. Magnesium acetate tetrahydrate solution is added to form the magnesium salt.

Table 2: Synthesis Route Parameters for this compound

Step Reagents Conditions Expected Yield
Hydroxy compound preparation L-tyrosine, copper complex, deuterated reagents Sequential reactions at controlled temperature 70-80%
Alkylation Deuterated hydroxy compound, mesylate compound, K₂CO₃, THF, cyclohexane 75-85°C, 36 hours 65-75%
Hydrolysis Ethanol, NaOH solution Room temperature, 3 hours 80-90%
Salt formation Mg(OAc)₂·4H₂O Room temperature, 1 hour 85-95%
Purification CH₂Cl₂, n-heptane Recrystallization 70-80%

SILAC-Inspired Approach for this compound

While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is typically used for protein labeling, its principles can be adapted for the synthesis of deuterated small molecules like this compound:

  • Identification of amino acid-derived portions of saroglitazar (such as the tyrosine-derived portion)
  • Incorporation of deuterated amino acids during synthesis
  • Assembly of the final compound using standard coupling techniques

This approach can achieve selective deuteration at specific positions based on the amino acid precursors used.

Analysis and Characterization Methods

Mass Spectrometry Analysis

Mass spectrometry is the primary technique for confirming successful deuteration and determining the deuterium incorporation rate:

The molecular weight of this compound should be approximately 444.598 g/mol, reflecting the additional mass from five deuterium atoms compared to the parent compound.

Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) are commonly employed for this purpose. The mass spectrum clearly distinguishes this compound from undeuterated Saroglitazar based on the mass difference.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides detailed information about deuterium positions:

  • ¹H-NMR shows reduced or absent signals at deuterated positions
  • ¹³C-NMR exhibits modified coupling patterns and isotope shifts
  • ²H-NMR directly detects deuterium atoms in the molecule

Table 3: Key Spectroscopic Parameters for this compound Characterization

Technique Key Parameters Information Obtained
ESI-MS m/z range 400-450 Molecular weight confirmation, isotope pattern
¹H-NMR 400-600 MHz instrument Positions of remaining hydrogens
¹³C-NMR 100-150 MHz instrument Carbon environment changes due to deuteration
²H-NMR 61.4 MHz (for 400 MHz instrument) Direct measurement of deuterium positions
IR Spectroscopy Focus on 2000-2300 cm⁻¹ range C-D stretching vibrations

Purification and Isolation of this compound

The purification process for this compound follows specific steps to ensure high isotopic purity:

  • The reaction mixture is extracted with organic solvent
  • The extract is washed with aqueous solutions
  • Charcoal treatment removes colored impurities
  • The solvent is distilled off to obtain the crude product
  • Recrystallization from appropriate solvent systems
  • The product is sieved through a 0.5 mm sieve and milled (e.g., jet-milled)
  • Final drying in vacuum tray drier at controlled temperature

For Saroglitazar magnesium, the process typically involves:

After complete distillation of methylene dichloride, the residue is diluted with methylene dichloride and stirred. The organic solution is added into n-heptane and stirred for 3 hours. The product is filtered, washed with n-heptane, and dried in vacuum tray dryer at 25°C to 30°C for 3 hours. After sieving through a 0.5 mm sieve and jet-milling, the product is further dried at 40-50°C for 6 hours followed by drying at 55-65°C for 40 hours to obtain substantially amorphous saroglitazar magnesium.

This purification approach would be adapted for this compound with careful attention to minimize hydrogen-deuterium back-exchange during the process.

Quality Control Parameters

The final this compound product must meet specific quality standards:

Table 4: Quality Control Parameters for this compound

Parameter Acceptable Range Analytical Method
Deuterium Incorporation >95% Mass Spectrometry
Chemical Purity >98% HPLC
Positional Selectivity Confirmed deuteration at target positions NMR Spectroscopy
Residual Solvents Within ICH limits Gas Chromatography
X-ray Powder Diffraction Consistent with reference pattern XRPD
Water Content <1.0% Karl Fischer Titration

Chemical Reactions Analysis

Types of Reactions

Saroglitazar-d5 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Saroglitazar-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Saroglitazar.

    Biology: Employed in biological studies to understand its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects in managing lipid and glucose levels in patients with metabolic disorders.

    Industry: Utilized in the pharmaceutical industry for the development of new drugs and formulations.

Mechanism of Action

Saroglitazar-d5 exerts its effects through its dual action as a PPARα and PPARγ agonist . The mechanism involves:

Comparison with Similar Compounds

Structural and Functional Similarities

Saroglitazar-d5 belongs to the PPAR agonist class, which includes compounds targeting PPARα, PPARγ, PPARδ, or dual/pan agonists. Below is a comparative analysis of key PPAR agonists:

Table 1: Key PPAR Agonists and Their Properties
Compound Target(s) EC50/Potency Clinical Status Key Applications References
This compound PPARα/γ (dual) 0.65 pM (α), 3 nM (γ) Research tool Metabolic studies, PK/PD
Saroglitazar PPARα/γ (dual) 0.65 pM (α), 3 nM (γ) Approved (India) Diabetic dyslipidemia
Rosiglitazone PPARγ (selective) 30 nM (γ), Kd = 40 nM Restricted use Type 2 diabetes
Seladelpar PPARδ (selective) EC50 = 2 nM Phase 3 trials Primary biliary cholangitis
SC-236 PPARγ/COX-2 Anti-inflammatory via ERK inhibition Preclinical Inflammation
Key Observations:

Target Selectivity :

  • This compound and Saroglitazar exhibit dual PPARα/γ agonism , distinguishing them from selective agonists like Rosiglitazone (PPARγ) or Seladelpar (PPARδ) .
  • SC-236 uniquely combines PPARγ agonism with COX-2 inhibition, broadening its anti-inflammatory utility .

Rosiglitazone has lower PPARγ potency (EC50 = 30 nM) compared to this compound (3 nM), suggesting this compound’s superior efficacy in PPARγ activation .

Clinical vs. Research Use: Saroglitazar is clinically approved for diabetic dyslipidemia in India, while this compound remains a non-therapeutic research tool . Seladelpar, a PPARδ agonist, is in late-stage trials for liver diseases, highlighting the therapeutic diversity of PPAR-targeted compounds .

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Comparison
Property This compound Saroglitazar Rosiglitazone
Molecular Weight 444.57 (deuterated) 439.57 357.43
Solubility (DMSO) 11.375 mL (1 mM) 11.375 mL (1 mM) Highly soluble
LogP (Predicted) 3.5–4.0 3.5–4.0 2.8
Metabolic Stability Enhanced (deuterium) Moderate Low (CYP2C8 substrate)
Key Insights:
  • Deuterium Effects: The substitution of hydrogen with deuterium in this compound likely reduces CYP-mediated metabolism, extending its half-life in vivo .
  • Solubility : Both this compound and Saroglitazar share similar solubility profiles, requiring organic solvents like DMSO for in vitro assays .

Research and Industrial Relevance

  • This compound : Used exclusively in analytical chemistry for quantifying Saroglitazar in biological samples, ensuring precision in clinical trial data .
  • Rosiglitazone : Despite safety concerns (cardiovascular risks), it remains a benchmark for PPARγ-targeted drug development .

Biological Activity

Saroglitazar-d5, a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ, has emerged as a significant therapeutic agent in managing metabolic disorders, particularly in conditions such as diabetic dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and polycystic ovary syndrome (PCOS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound functions primarily through the activation of PPARα and PPARγ, which are critical in regulating lipid metabolism and glucose homeostasis. The compound enhances fatty acid oxidation in the liver, leading to a reduction in triglyceride (TG) synthesis and secretion. It also promotes lipoprotein lipase (LPL) activity, facilitating the clearance of TG-rich particles from circulation. Additionally, this compound modulates the expression of various genes involved in lipid metabolism, including those for apolipoproteins A-I, A-II, and C-III .

Case Studies and Clinical Trials

  • EVIDENCES IV Trial :
    • Conducted in patients with NAFLD and non-alcoholic steatohepatitis (NASH), this trial demonstrated a significant reduction in alanine aminotransferase (ALT) levels by 44.39% from baseline at 16 weeks. Improvements were also noted in liver fat content and insulin resistance .
  • Real-World Study :
    • In a cohort of 112 NAFLD patients treated with Saroglitazar 4 mg, significant reductions in liver stiffness measurement (LSM) from 11.03 kPa at baseline to 8.59 kPa at 52 weeks were observed. This study also reported improvements in metabolic parameters such as ALT, AST, HbA1c, LDL cholesterol, total cholesterol, and triglycerides .
  • EPICS Phase II Study :
    • This study evaluated Saroglitazar's safety and efficacy in patients with primary biliary cholangitis (PBC). Results indicated that both 2 mg and 4 mg doses were well-tolerated and led to significant improvements in alkaline phosphatase (ALP) levels .

Efficacy Data Summary

Study/TrialPopulationKey Findings
EVIDENCES IVNAFLD/NASH patients44.39% reduction in ALT; improved liver fat content
Real-World StudyNAFLD patientsLSM reduction from 11.03 to 8.59 kPa; improved metabolic parameters
EPICS Phase IIPatients with PBCSignificant ALP improvement; well tolerated

Safety Profile

This compound has been reported to have a favorable safety profile across various studies. In the EVIDENCES IV trial, no serious adverse events were recorded, and treatment-emergent adverse events were comparable to those seen with fenofibrate. The most common side effects included mild gastrointestinal disturbances but were generally manageable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.